molecular formula C5H8BrN3 B2455372 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine CAS No. 710944-68-6

2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B2455372
CAS No.: 710944-68-6
M. Wt: 190.044
InChI Key: UGKQCCBPFFPSHB-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine is a chemical compound with the molecular formula C5H7BrN2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of a HBr-H2O2 system under mild conditions to achieve the bromination of pyrazole . The resulting 4-bromopyrazole can then be reacted with ethylenediamine to form 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethanamine group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of an ethanamine group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKQCCBPFFPSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710944-68-6
Record name 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine
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